molecular formula C12H6Br2O3S B12686744 2,8-Dibromophenoxanthin 10,10-dioxide CAS No. 31401-52-2

2,8-Dibromophenoxanthin 10,10-dioxide

Cat. No.: B12686744
CAS No.: 31401-52-2
M. Wt: 390.05 g/mol
InChI Key: TUAXDGHCFKHFMA-UHFFFAOYSA-N
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Description

2,8-Dibromophenoxanthin 10,10-dioxide is a chemical compound with the molecular formula C12H6Br2O3S It is a derivative of phenoxanthin, characterized by the presence of two bromine atoms at the 2 and 8 positions and a dioxide group at the 10,10 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Dibromophenoxanthin 10,10-dioxide typically involves the bromination of phenoxanthin followed by oxidation. The bromination process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted in an organic solvent like chloroform or carbon tetrachloride at room temperature.

For the oxidation step, common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used. The reaction conditions may vary depending on the desired yield and purity of the final product. Industrial production methods may involve continuous flow reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2,8-Dibromophenoxanthin 10,10-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to remove the dioxide group or reduce the bromine atoms.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various organic groups in place of the bromine atoms.

Scientific Research Applications

2,8-Dibromophenoxanthin 10,10-dioxide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,8-Dibromophenoxanthin 10,10-dioxide involves its interaction with molecular targets and pathways within cells. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

2,8-Dibromophenoxanthin 10,10-dioxide can be compared with other similar compounds, such as:

    2,8-Dibromodibenzothiophene-S,S-dioxide: Similar in structure but with a sulfur atom instead of an oxygen atom.

    Phenoxathiin: Lacks the bromine and dioxide groups, resulting in different chemical properties and reactivity.

    Dibenzothiophene: Contains sulfur instead of oxygen and lacks the bromine atoms.

Properties

CAS No.

31401-52-2

Molecular Formula

C12H6Br2O3S

Molecular Weight

390.05 g/mol

IUPAC Name

2,8-dibromophenoxathiine 10,10-dioxide

InChI

InChI=1S/C12H6Br2O3S/c13-7-1-3-9-11(5-7)18(15,16)12-6-8(14)2-4-10(12)17-9/h1-6H

InChI Key

TUAXDGHCFKHFMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)S(=O)(=O)C3=C(O2)C=CC(=C3)Br

Origin of Product

United States

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